

Application Notes and Protocols: Indium(III) Sulfate Catalyzed Synthesis of Heterocyclic Compounds

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Compound of Interest

Compound Name: *Indium(III) sulfate*

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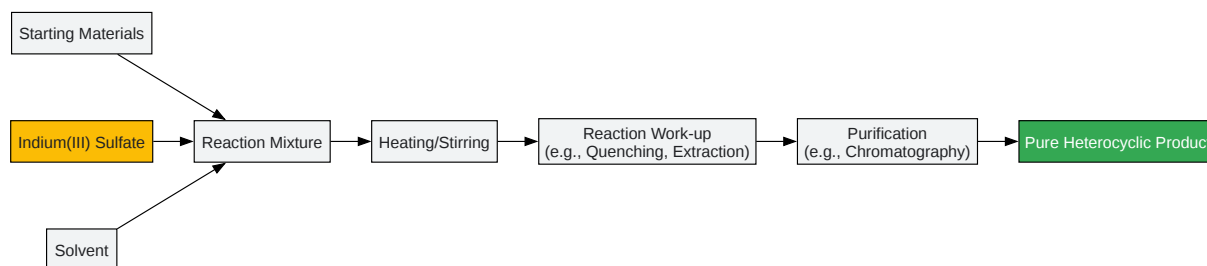
Introduction

Indium(III) sulfate, a Lewis acid catalyst, has emerged as a versatile and efficient catalyst in organic synthesis. Its stability, water tolerance, and catalytic activity make it an attractive option for the synthesis of a wide array of heterocyclic compounds, which are pivotal structural motifs in pharmaceuticals and functional materials. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds using **indium(III) sulfate** as a catalyst.

Indium(III) salts, in general, are known to act as effective Lewis acids, activating substrates for nucleophilic attack.^[1] While indium(III) chloride and bromide are more commonly cited, **indium(III) sulfate** offers a valuable alternative with its own unique catalytic properties. This document specifically focuses on the applications of **indium(III) sulfate** in the synthesis of quinazolinone alkaloids and furans, for which specific protocols have been identified in the scientific literature.

General Workflow for Indium(III) Sulfate Catalyzed Synthesis

The general workflow for the synthesis of heterocyclic compounds using **indium(III) sulfate** as a catalyst typically involves a one-pot reaction where the starting materials, solvent, and catalyst are combined and reacted under specific conditions.



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Caption: General experimental workflow for **indium(III) sulfate** catalyzed synthesis.

Application 1: Synthesis of Quinazolinone Alkaloids

Indium(III) sulfate has been successfully employed as a catalyst in a one-pot, three-component reaction for the synthesis of quinazolinone alkaloids. This methodology provides an efficient route to these biologically important scaffolds.

Experimental Protocol: One-Pot Synthesis of 2,3-disubstituted 4(3H)-Quinazolinones

This protocol is based on the **indium(III) sulfate**-catalyzed reaction of anthranilamide, an aldehyde, and a ketone.

Materials:

- Anthranilamide

- Aromatic or aliphatic aldehyde
- Aromatic or aliphatic ketone
- **Indium(III) sulfate** ($\text{In}_2(\text{SO}_4)_3$)
- Ethanol (EtOH)
- Ethyl acetate
- Hexane

Procedure:

- To a solution of anthranilamide (1.0 mmol) and an aldehyde (1.0 mmol) in ethanol (10 mL), add **indium(III) sulfate** (10 mol%).
- Stir the reaction mixture at room temperature for 10-15 minutes.
- Add a ketone (1.2 mmol) to the reaction mixture.
- Reflux the resulting mixture for the time specified in Table 1.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- After completion of the reaction, cool the mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 2,3-disubstituted 4(3H)-quinazolinone.

Quantitative Data for Quinazolinone Synthesis

Entry	Aldehyde	Ketone	Time (h)	Yield (%)
1	Benzaldehyde	Acetophenone	6	85
2	4-Chlorobenzaldehyde	Acetophenone	7	88
3	4-Methoxybenzaldehyde	Acetophenone	6.5	90
4	Benzaldehyde	Cyclohexanone	8	82
5	4-Nitrobenzaldehyde	Acetophenone	8	80

Table 1: Synthesis of various 2,3-disubstituted 4(3H)-quinazolinones using **indium(III) sulfate** as a catalyst.

Application 2: Synthesis of 2,5-Furandicarboxylic Acid Dimethyl Ester

Indium(III) sulfate can be utilized as a Lewis acid catalyst for the synthesis of 2,5-furandicarboxylic acid dimethyl ester (FDME) from galactaric acid and dimethyl carbonate (DMC). FDME is a valuable monomer for the production of bio-based polymers.

Experimental Protocol: Synthesis of FDME from Galactaric Acid

Materials:

- Galactaric acid
- Dimethyl carbonate (DMC)
- Indium(III) sulfate** ($\text{In}_2(\text{SO}_4)_3$)

- Methanol

Procedure:

- In a high-pressure reactor, combine galactaric acid (1.0 g), dimethyl carbonate (20 mL), and **indium(III) sulfate** (5 mol%).
- Seal the reactor and heat the mixture to 180 °C with stirring for 4 hours.
- After the reaction, cool the reactor to room temperature.
- Vent the reactor and transfer the reaction mixture to a round-bottom flask.
- Remove the excess dimethyl carbonate under reduced pressure.
- Dissolve the residue in methanol and filter to remove any insoluble material.
- Evaporate the methanol to obtain the crude product.
- Purify the crude product by recrystallization from methanol to yield pure 2,5-furandicarboxylic acid dimethyl ester.

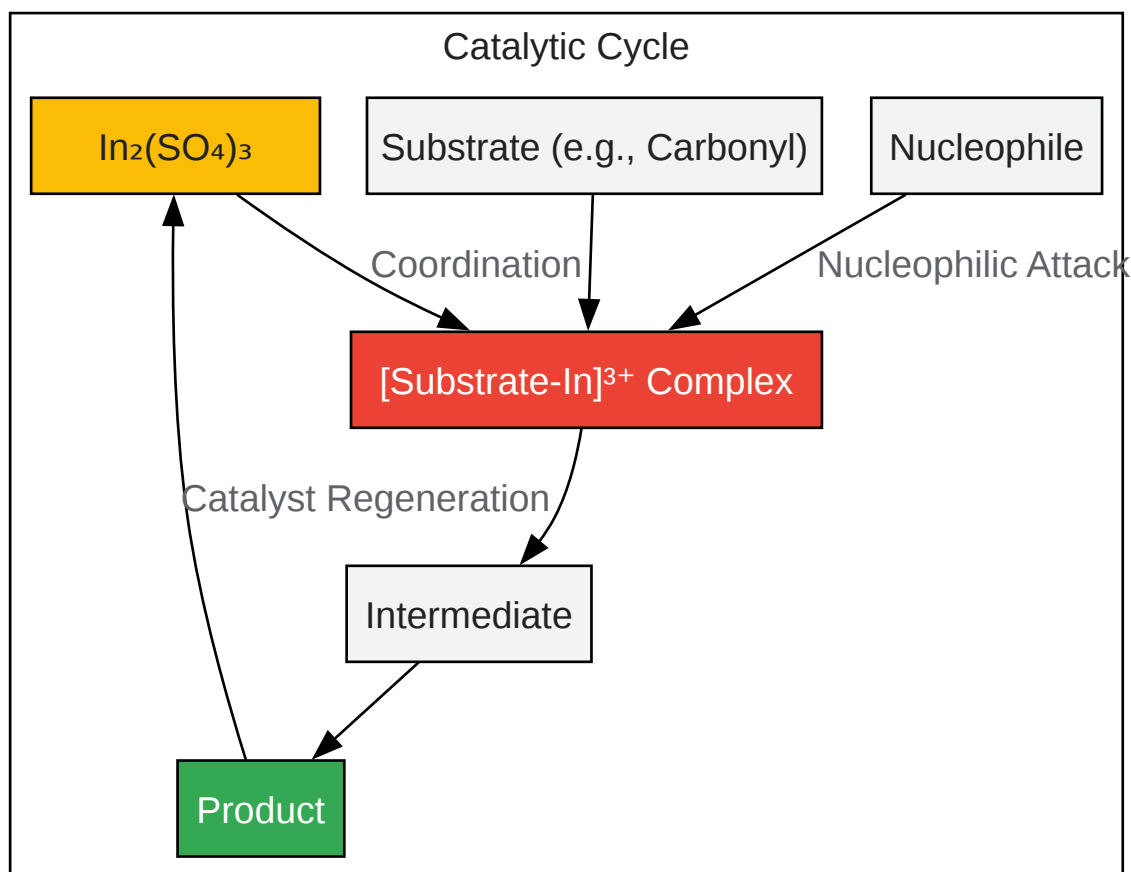
Quantitative Data for FDME Synthesis

Catalyst Loading (mol%)	Temperature (°C)	Time (h)	Yield (%)
2.5	180	4	65
5	180	4	78
10	180	4	75
5	160	4	55
5	200	4	72

Table 2: Optimization of reaction conditions for the synthesis of FDME using **indium(III) sulfate**.

Proposed Catalytic Cycle

The catalytic activity of **indium(III) sulfate** in these reactions is attributed to its Lewis acidic nature. The In^{3+} ion can coordinate to carbonyl oxygens or other Lewis basic sites in the substrates, thereby activating them towards nucleophilic attack.



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Caption: Proposed catalytic cycle for **indium(III) sulfate** catalyzed reactions.

Conclusion

Indium(III) sulfate is a promising and effective catalyst for the synthesis of various heterocyclic compounds. The protocols and data presented here for the synthesis of quinazolinone alkaloids and 2,5-furandicarboxylic acid dimethyl ester demonstrate its utility. The mild reaction conditions, good to excellent yields, and the potential for catalyst recycling make **indium(III) sulfate** an attractive choice for green and sustainable chemical synthesis. Further exploration

of its catalytic activity in other heterocyclic transformations is a promising area for future research. Researchers and drug development professionals are encouraged to consider **indium(III) sulfate** as a viable catalyst in their synthetic endeavors.

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References

- 1. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
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